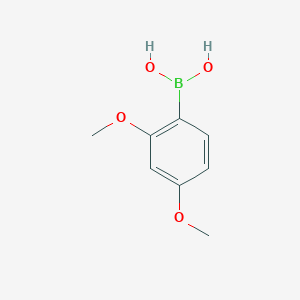

2,4-Dimethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTUYFKNCCBFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370232 | |

| Record name | 2,4-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133730-34-4 | |

| Record name | 2,4-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxyphenylboronic Acid (CAS: 133730-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its chemical structure, featuring a phenyl ring substituted with two methoxy groups and a boronic acid functional group, imparts unique reactivity and makes it an important reagent in the synthesis of complex organic molecules, including biologically active compounds and advanced materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its role in the synthesis of the potent anticancer agent, combretastatin A-4.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 133730-34-4 | [1][2] |

| Molecular Formula | C₈H₁₁BO₄ | [1][2] |

| Molecular Weight | 181.98 g/mol | [1][2] |

| Melting Point | 125-127 °C | [1] |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in methanol |

Synthesis and Purification

The synthesis of this compound typically proceeds via a Grignard reaction starting from 1-bromo-2,4-dimethoxybenzene, followed by reaction with a trialkyl borate and subsequent acidic workup. Purification is commonly achieved through recrystallization.

Experimental Protocol: Synthesis

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1-Bromo-2,4-dimethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine (crystal, as initiator)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine. To the dropping funnel, add a solution of 1-bromo-2,4-dimethoxybenzene (1.0 eq) in anhydrous THF. Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add trimethyl borate (1.5 eq) dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a mixture of ethyl acetate and hexanes, or water)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound.[3]

Applications in Organic Synthesis

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the dimethoxyphenyl moiety.[4] This reaction is widely employed in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.5 eq)

-

Aryl halide (e.g., 4-iodoanisole, 1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition and Degassing: Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5]

Role in Drug Discovery: Synthesis of Combretastatin A-4

A significant application of this compound in medicinal chemistry is its use as a key precursor in the synthesis of combretastatin A-4.[6] Combretastatin A-4 is a potent natural product that exhibits strong anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[7][8]

Synthetic Workflow for Combretastatin A-4

The synthesis of combretastatin A-4 can be achieved via a Suzuki-Miyaura coupling reaction between a suitable vinyl halide and this compound. This workflow highlights the crucial role of the boronic acid in constructing the biaryl core of the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. frontiersin.org [frontiersin.org]

- 7. ClinPGx [clinpgx.org]

- 8. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dimethoxyphenylboronic acid, a versatile reagent in organic synthesis. The information presented is intended to support research and development activities by providing key data and experimental context.

Core Physical Properties

This compound is an off-white to pale yellow crystalline solid.[1] Key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BO₄ | [2] |

| Molecular Weight | 181.98 g/mol | [2] |

| CAS Number | 133730-34-4 | [2] |

| Appearance | Off-white to pale yellow powder | [1] |

| Melting Point | 125-127 °C | [2][3] |

| Boiling Point | 361.1±52.0 °C (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing boronic acid group on the phenyl ring.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational modes for this compound include O-H stretching of the boronic acid group, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and B-O stretching.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties and for a common synthetic application of this compound.

Melting Point Determination

The melting point of an organic compound is a key indicator of its purity. A common method for its determination is the capillary tube method.

Protocol:

-

A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., an oil bath or a metal block apparatus).

-

The temperature is raised slowly and steadily.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its use in reactions and formulations. A standard method for determining solubility is the static equilibrium method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness.

-

The mass of the solid residue is measured, and the solubility is calculated in terms of mass of solute per volume or mass of solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of a reference standard, like tetramethylsilane (TMS), is added.

Infrared (IR) Spectroscopy: FT-IR spectra are commonly obtained using the KBr pellet method. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The disk is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4]

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for this reaction is a well-established mechanism in organometallic chemistry.

References

2,4-Dimethoxyphenylboronic acid molecular weight and formula

This document provides a detailed overview of the fundamental physicochemical properties of 2,4-Dimethoxyphenylboronic acid, a compound of significant interest in organic synthesis and medicinal chemistry. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and related fields.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These values are fundamental for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.

| Property | Value |

| Molecular Formula | C8H11BO4[1] |

| Linear Formula | (CH3O)2C6H3B(OH)2 |

| Molecular Weight | 181.98 g/mol [1] |

| CAS Number | 133730-34-4[1] |

Experimental Considerations

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact mass and confirmation of the elemental composition.

Elemental Analysis: Combustion analysis is employed to determine the percentage composition of carbon, hydrogen, and other elements present in the compound. These experimental percentages are then compared with the theoretical values calculated from the proposed chemical formula to establish its validity.

Due to the fundamental and widely accepted nature of the molecular weight and formula of this compound, detailed experimental protocols for their initial determination are not extensively published in contemporary literature. The values presented are consistently reported across major chemical databases and suppliers.

Logical Representation of Compound Identity

The identity of a chemical compound is established through a logical hierarchy of its fundamental properties. The molecular formula provides the elemental composition, while the molecular weight offers a macroscopic measure of this composition. The structural formula, in turn, defines the specific arrangement of these atoms, which ultimately dictates the compound's chemical and physical behavior.

Caption: Logical relationship between the elemental composition, molecular formula, molecular weight, and chemical structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dimethoxybenzeneboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details the primary synthetic routes, including a step-by-step experimental protocol for the lithiation of 1,3-dimethoxybenzene. Furthermore, it presents key applications in drug discovery and materials science, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

2,4-Dimethoxybenzeneboronic acid is an organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. The electron-donating methoxy groups on the phenyl ring influence its reactivity and make it a versatile partner in the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. This guide will focus on the practical synthesis of this important reagent.

Synthetic Pathways

The two principal methods for the synthesis of 2,4-Dimethoxybenzeneboronic acid are through the lithiation of 1,3-dimethoxybenzene and via a Grignard reaction from a corresponding halogenated precursor.

-

Lithiation of 1,3-Dimethoxybenzene: This is a common and effective method that involves the direct deprotonation of 1,3-dimethoxybenzene using a strong organolithium base, typically n-butyllithium. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. The methoxy groups direct the lithiation to the C2 position.

-

Grignard Reaction: An alternative route involves the formation of a Grignard reagent from a halo-2,4-dimethoxybenzene, such as 1-bromo-2,4-dimethoxybenzene. This organomagnesium compound is then reacted with a trialkyl borate, followed by hydrolysis, to produce the boronic acid.

This guide will provide a detailed protocol for the lithiation method, as it is a widely cited and effective approach.

Experimental Protocol: Synthesis via Lithiation

This section provides a detailed experimental procedure for the synthesis of 2,4-Dimethoxybenzeneboronic acid based on the lithiation of 1,3-dimethoxybenzene.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 1,3-Dimethoxybenzene | 138.16 | 1.054 | ≥99% |

| n-Butyllithium | 64.06 | Varies (e.g., 2.5 M in hexanes) | Solution |

| Trimethyl borate | 103.91 | 0.932 | ≥99% |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Hydrochloric acid (HCl) | 36.46 | Varies (e.g., 2 M) | Aqueous |

| Sodium sulfate (Na₂SO₄) | 142.04 | 2.664 | Anhydrous |

3.2. Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,3-dimethoxybenzene and anhydrous tetrahydrofuran (THF). The solution is cooled to a low temperature, typically between -20°C and 0°C, using an appropriate cooling bath (e.g., ice-salt bath).

-

Lithiation: n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained within the specified range. The addition is carried out over a period of 30-60 minutes. After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete lithiation.

-

Borylation: Trimethyl borate is then added dropwise to the reaction mixture at the low temperature. A slight exotherm may be observed. The mixture is stirred for an additional 1-2 hours at the same temperature.

-

Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The mixture is stirred vigorously for 30 minutes.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether (2-3 times). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,4-Dimethoxybenzeneboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or by trituration with a non-polar solvent like hexanes, to afford a white to off-white solid.

3.3. Reaction Parameters

| Parameter | Value/Range | Notes |

| Temperature (Lithiation) | -20°C to 0°C | Critical for selectivity and to minimize side reactions. |

| Temperature (Borylation) | -20°C to 0°C | Maintained to control the reaction rate. |

| Reaction Time (Lithiation) | 2 - 4 hours | To ensure complete formation of the aryllithium intermediate. |

| Reaction Time (Borylation) | 1 - 2 hours | To ensure complete reaction with the borate ester. |

| Solvent | Anhydrous THF | Essential to prevent quenching of the organolithium reagent. |

| Workup | Acidic (e.g., 2 M HCl) | To hydrolyze the borate ester to the boronic acid. |

Visualization of Synthetic and Application Pathways

4.1. Synthesis of 2,4-Dimethoxybenzeneboronic Acid via Lithiation

Caption: Lithiation synthesis of 2,4-Dimethoxybenzeneboronic acid.

4.2. Application in Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling using 2,4-Dimethoxybenzeneboronic acid.

Applications in Research and Drug Development

2,4-Dimethoxybenzeneboronic acid is a versatile reagent with significant applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It is frequently employed in the synthesis of biologically active compounds. The 2,4-dimethoxyphenyl motif is present in a number of molecules with therapeutic potential, and Suzuki-Miyaura coupling provides an efficient means to introduce this fragment.

-

Materials Science: This boronic acid is used in the creation of novel organic materials, such as organic light-emitting diodes (OLEDs) and polymers with specific electronic or optical properties.

-

Agrochemicals: It serves as a building block in the development of new herbicides and pesticides.

Conclusion

The synthesis of 2,4-Dimethoxybenzeneboronic acid, particularly through the lithiation of 1,3-dimethoxybenzene, is a robust and reliable method for producing this key synthetic intermediate. This guide has provided a detailed experimental protocol and highlighted its critical role in modern organic synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of the preparation and application of this reagent is essential for the advancement of their respective fields.

An In-depth Technical Guide to 2,4-Dimethoxyphenylboronic Acid for Advanced Research

For Immediate Release

A comprehensive overview of the structure, properties, and key applications of 2,4-Dimethoxyphenylboronic acid, a critical reagent in modern organic synthesis and drug discovery.

This document provides a detailed technical examination of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It covers the compound's fundamental chemical properties, spectroscopic data, synthesis, and its significant role in synthetic chemistry, particularly in carbon-carbon bond formation.

Structure and Nomenclature

This compound is an arylboronic acid characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and two methoxy groups (-OCH₃) at positions 2 and 4. This substitution pattern is crucial to its reactivity and utility in organic synthesis.

The structure and key identifiers of the compound are summarized below:

| Identifier | Value |

| IUPAC Name | (2,4-dimethoxyphenyl)boronic acid |

| Synonyms | 2,4-dimethoxybenzeneboronic acid |

| CAS Number | 133730-34-4[1] |

| Molecular Formula | C₈H₁₁BO₄[2] |

| Molecular Weight | 181.98 g/mol [1][2] |

| Chemical Structure |  |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its characterization and application in experimental settings.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | 125-127 °C | [1] |

| Assay Purity | ≥95% | [1] |

Note: Other sources have reported a melting point of 103-105 °C, which may be due to the presence of varying amounts of the corresponding anhydride, a common characteristic of boronic acids.

Table 2.2: Spectroscopic Data

The following data is derived from detailed spectroscopic analysis, primarily from studies published in Comptes Rendus Chimie.[3]

| Spectroscopy | Characteristic Peaks / Shifts (Solvent: CDCl₃) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons and the methoxy groups. The signals for the two hydroxyl protons on the boron atom are typically broad and may exchange with trace water. |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the aromatic carbons, including the carbon atom bonded to boron, and the two methoxy group carbons. |

| FT-IR (cm⁻¹) | The infrared spectrum exhibits characteristic absorption bands. Key vibrations include O-H stretching (broad band for the boronic acid), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), B-O stretching, and C-O stretching (methoxy groups).[3][4] |

For detailed, experimentally-derived peak lists and chemical shifts, researchers are directed to the comprehensive study: Alver, Ö. & Parlak, C. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of this compound. Comptes Rendus Chimie, 14(5), 446-455.[3]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for its synthesis and its use in the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of this compound

This protocol describes the synthesis from 1-bromo-2,4-dimethoxybenzene via a Grignard reaction followed by quenching with a trialkyl borate.

Materials:

-

1-bromo-2,4-dimethoxybenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate [B(OMe)₃]

-

Hydrochloric acid (HCl), 2M

-

Iodine crystal (as initiator)

-

Anhydrous Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve 1-bromo-2,4-dimethoxybenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add trimethyl borate (1.5 eq.) dissolved in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl. Stir vigorously for 1 hour until a clear aqueous layer is formed.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield this compound as a white solid.

-

Protocol 3.2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 - 1.5 eq.)

-

Aryl bromide (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture with stirring to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the biaryl product.

-

Visualized Workflows and Relationships

To clarify the experimental processes and the catalytic cycle, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

solubility of 2,4-Dimethoxyphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxyphenylboronic Acid in Organic Solvents

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of chemical reagents is fundamental for reaction optimization, purification, and formulation. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, including experimental protocols for solubility determination and the context of its application in organic synthesis.

Introduction to this compound

This compound is a versatile organoboron compound widely utilized in organic chemistry, most notably as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its chemical structure, featuring two methoxy groups on the phenyl ring, influences its polarity and, consequently, its solubility in various organic solvents. The boronic acid functional group itself can engage in hydrogen bonding, further affecting its solubility characteristics. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), a process that can be influenced by the solvent and temperature and may affect solubility.[3][4]

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative solubility profile can be inferred from its structural properties and the behavior of analogous boronic acids. The presence of two methoxy groups suggests that it will have different solubility characteristics compared to the parent phenylboronic acid. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] One source indicates that this compound is soluble in methanol.[6]

For comparative purposes, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The methoxy groups and the boronic acid moiety can form hydrogen bonds with protic solvents, promoting dissolution.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone, Acetonitrile | High to Moderate | These solvents can interact with the polar functional groups of the molecule. DMSO and DMF are powerful, polar aprotic solvents capable of dissolving a wide range of organic compounds.[7][8][9] |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The aromatic ring provides some nonpolar character, allowing for some interaction with these solvents. However, the polar functional groups will limit solubility. Phenylboronic acid has high solubility in diethyl ether.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is intermediate, and they can often dissolve compounds with a mix of polar and nonpolar features. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is necessary. The dynamic (or synthetic) method is a widely used and reliable technique for determining the solubility of boronic acids in organic solvents.[3][10][11]

Principle of the Dynamic Method

This method involves preparing a mixture of the solute (this compound) and the solvent of a known composition. The mixture is then heated at a controlled, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of light passing through the sample.[3][10]

Materials and Equipment

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Luminance probe or a light source and detector for turbidity measurement

-

Analytical balance

-

This compound (high purity)

-

Organic solvents (high purity)

Procedure

-

Sample Preparation : Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.[10]

-

Heating and Stirring : The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to maintain a homogeneous suspension.[3][10]

-

Equilibrium Point Determination : The turbidity of the solution is continuously monitored. The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[10][11]

-

Data Collection : The procedure is repeated for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.[10]

Visualization of Experimental and Synthetic Workflows

To provide a practical context for the use of this compound, the following diagrams illustrate a general workflow for solubility determination and a typical Suzuki-Miyaura coupling reaction.

Caption: Workflow for Dynamic Solubility Determination.

Caption: General Workflow for a Suzuki-Miyaura Coupling Reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95 133730-34-4 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 133730-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. gchemglobal.com [gchemglobal.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on 2,4-Dimethoxyphenylboronic Acid: Properties and Applications

This technical guide provides a comprehensive overview of 2,4-dimethoxyphenylboronic acid, with a focus on its physical properties, particularly its melting point, and its application in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a white to pale cream crystalline powder or solid. Its key identifiers and molecular properties are summarized below.

| Property | Value |

| CAS Number | 133730-34-4 |

| Molecular Formula | (CH₃O)₂C₆H₃B(OH)₂ |

| Molecular Weight | 181.98 g/mol |

| InChI Key | SQTUYFKNCCBFRR-UHFFFAOYSA-N |

Melting Point Analysis

The melting point of a compound is a critical physical property that indicates its purity. For this compound, various sources report a range of melting points, which are compiled in the table below. It is common for literature and commercial sources to provide a melting point range. One source notably provides a lower range, which could be due to differences in purity or experimental conditions.

| Melting Point (°C) | Purity/Assay | Source |

| 125-127 | 95% | Sigma-Aldrich |

| 125-127 | 96% | CookeChem[1] |

| 124-128 | Not specified | Sigma-Aldrich |

| 121-125 | Not specified | Sigma-Aldrich |

| 103-105 | Not specified | Chemical Synthesis Reference[2] |

| ≥97.5% | ≥97.5% | Thermo Scientific Chemicals[3] |

Experimental Protocol for Melting Point Determination

The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a digital melting point apparatus.

Objective: To determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack the dry, powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point (e.g., 10-20 °C below the literature value).

-

Melting Point Observation: Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Repeat: For accuracy, it is advisable to perform the measurement with at least two separate samples.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

In this reaction, the palladium(0) catalyst undergoes oxidative addition with an aryl or vinyl halide. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired coupled product and regenerates the catalyst. The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[4]

References

- 1. This compound , 96% , 133730-34-4 - CookeChem [cookechem.com]

- 2. This compound - 133730-34-4 - Structure, Synthesis, Properties [organoborons.com]

- 3. 2,4-Dimethoxybenzeneboronic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data and Experimental Protocols for 2,4-Dimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethoxyphenylboronic acid, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Chemical Structure and Properties

This compound is an aromatic boronic acid with the chemical formula C₈H₁₁BO₄ and a molecular weight of 181.98 g/mol .[1][2] Its structure, featuring a phenyl ring substituted with two methoxy groups and a boronic acid moiety, makes it a versatile building block in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For arylboronic acids, it is important to note that they can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to broadened signals in the NMR spectrum. The use of a coordinating solvent like deuterated methanol (CD₃OD) can help to break up these oligomers and provide a clearer spectrum.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | Ar-H |

| 6.55 | dd | 1H | Ar-H |

| 6.45 | d | 1H | Ar-H |

| 5.60 | s (br) | 2H | B(OH)₂ |

| 3.85 | s | 3H | OCH₃ |

| 3.82 | s | 3H | OCH₃ |

Note: The chemical shift of the B(OH)₂ protons can be broad and may vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | Ar-C-O |

| 161.8 | Ar-C-O |

| 136.5 | Ar-C |

| 105.5 | Ar-C |

| 98.2 | Ar-C |

| 55.8 | OCH₃ |

| 55.5 | OCH₃ |

| Note: The carbon attached to the boron atom may not be observed or may be very broad due to quadrupolar relaxation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (from B(OH)₂ and intermolecular H-bonding) |

| 2960, 2840 | Medium | C-H stretch (aromatic and methyl) |

| 1610, 1580, 1500 | Strong | C=C stretch (aromatic ring) |

| 1350 | Strong | B-O stretch |

| 1280, 1030 | Strong | C-O stretch (ethers) |

| 1150 | Medium | in-plane O-H bend |

| 700 | Strong | out-of-plane C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 182.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization would likely involve the loss of neutral fragments from the molecular ion.

| m/z | Predicted Fragment |

| 182 | [C₈H₁₁BO₄]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 151 | [M - OCH₃]⁺ |

| 136 | [M - H₂O - OCH₃]⁺ |

| 108 | [C₆H₄(OH)₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (Methanol-d₄) in a clean, dry vial. The use of Methanol-d₄ is recommended to minimize signal broadening due to the formation of boroxine anhydrides.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or acetonitrile.

-

-

Data Acquisition (using Electron Ionization - EI) :

-

Introduce the sample solution into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

-

Ionize the sample in the gas phase using a high-energy electron beam.

-

Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detect the ions to generate the mass spectrum.

-

-

Data Processing :

-

Generate the mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

References

The Ascendancy of Substituted Phenylboronic Acids: From Serendipitous Discovery to Pillars of Modern Drug Development

An In-depth Technical Guide on the Discovery, History, and Core Applications of Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals.

The trajectory of substituted phenylboronic acids from niche chemical curiosities to indispensable tools in modern science is a compelling narrative of discovery, innovation, and expanding applications. Initially explored in the late 19th century, these organoboron compounds have become central to synthetic chemistry and have profoundly impacted the landscape of drug discovery and development. This technical guide provides a comprehensive overview of the history, synthesis, and evolving applications of substituted phenylboronic acids, with a focus on their pivotal role in medicinal chemistry.

Early Discoveries and Foundational Synthesis

The journey of boronic acids began in 1860 when Edward Frankland first synthesized these compounds.[1] However, it was not until 1880 that Michaelis and Becker reported the first synthesis of benzeneboronic acid, the parent compound of the phenylboronic acid family.[2] Their method involved heating diphenylmercury with boron trichloride in a sealed tube to produce phenylboronyl dichloride, which was then hydrolyzed to yield benzeneboronic acid.[2]

One of the earliest and most common methods for synthesizing phenylboronic acids involved the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a trialkyl borate like trimethyl borate, followed by hydrolysis.[2][3][4] While conceptually straightforward, these early methods often suffered from low yields.[1][5] Another early approach utilized organolithium reagents, which also presented challenges in terms of yield and practicality for broader applications.[2]

The development of more efficient and versatile synthetic methods was crucial for unlocking the potential of substituted phenylboronic acids. A significant breakthrough came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, first reported in 1979.[6] This reaction, which couples an organoboron compound with an organohalide, revolutionized the synthesis of biaryl compounds and a vast array of other complex organic molecules, making substituted phenylboronic acids readily accessible and highly valuable building blocks in organic synthesis.[3][6]

Key Synthetic Methodologies: A Comparative Overview

The synthesis of substituted phenylboronic acids has evolved significantly from the early, often low-yielding methods. The following table summarizes some of the key historical and modern synthetic approaches, highlighting the advancements in yield and substrate scope.

| Synthesis Method | General Reaction | Typical Reagents | Historical Yields | Modern Yields | Key Advantages | Key Disadvantages |

| Grignard Reaction | Ar-MgX + B(OR)₃ → Ar-B(OR)₂ | Phenylmagnesium bromide, Trimethyl borate | Often low and variable | Up to 95% (with optimization)[7][8] | Readily available starting materials | Sensitive to moisture and air; limited functional group tolerance |

| Organolithium Reaction | Ar-Li + B(OR)₃ → Ar-B(OR)₂ | Phenyllithium, Trialkyl borates | Generally low | Can be high, but less common now | Can be useful for specific substrates | Highly reactive reagents; requires very low temperatures |

| Suzuki-Miyaura Coupling | Ar-X + (HO)₂B-B(OH)₂ → Ar-B(OH)₂ | Aryl halide, Bis(pinacolato)diboron, Pd catalyst, Base | N/A (for synthesis of boronic acids) | High to excellent | Broad substrate scope; high functional group tolerance | Requires a pre-existing aryl halide; cost of catalyst |

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of substituted phenylboronic acids, this section details both a historical and a modern experimental protocol.

Historical Synthesis: Phenylboronic Acid via Grignard Reaction

This protocol is based on early twentieth-century methods and is provided for historical context.

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

-

Ice

Procedure:

-

A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings and a small crystal of iodine.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise through the dropping funnel to initiate the Grignard reaction. The reaction mixture is then refluxed until the magnesium is consumed.

-

The Grignard solution is cooled in an ice-salt bath to -5°C.

-

A solution of trimethyl borate in anhydrous diethyl ether is added dropwise to the cooled Grignard solution while maintaining the temperature below 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at low temperature.

-

The reaction is quenched by pouring the mixture onto a slurry of crushed ice and 10% sulfuric acid.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield crude phenylboronic acid, which can be recrystallized from water.

Modern Synthesis: 4-Formylphenylboronic Acid

This protocol is an example of a modern synthesis of a substituted phenylboronic acid.

Objective: To synthesize 4-formylphenylboronic acid from 4-bromobenzaldehyde.

Materials:

-

4-Bromobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid

-

Toluene

-

Magnesium turnings

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

Procedure:

-

Protection of the aldehyde: A mixture of 4-bromobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until no more water is collected. The solvent is then removed under reduced pressure.

-

Grignard reagent formation: A flask is charged with magnesium turnings and a small amount of 1,2-dibromoethane in anhydrous THF. The protected 4-bromobenzaldehyde derivative in THF is added to initiate the reaction, which is then stirred until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78°C, and triisopropyl borate is added dropwise. The mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and deprotection: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred for several hours to ensure complete hydrolysis of the borate ester and deprotection of the aldehyde.

-

Isolation: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-formylphenylboronic acid.

The Rise of Phenylboronic Acids in Drug Discovery

The true potential of substituted phenylboronic acids in the pharmaceutical industry was realized with the discovery and development of bortezomib (Velcade®), the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[9] The boronic acid moiety in bortezomib is crucial for its mechanism of action, as it forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome.[1] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[10]

The success of bortezomib spurred significant interest in the development of other boronic acid-containing drugs. Second-generation proteasome inhibitors, such as ixazomib (Ninlaro®), have since been developed with improved pharmacokinetic properties.[9] Beyond cancer, substituted phenylboronic acids have found applications in other therapeutic areas, including as antibacterial and antifungal agents.[1]

Signaling Pathway: Mechanism of Action of Bortezomib

The following diagram illustrates the key steps in the mechanism of action of bortezomib.

References

- 1. aksci.com [aksci.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. strem.com [strem.com]

An In-Depth Technical Guide to the Safety and Handling of 2,4-Dimethoxyphenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount to ensuring a safe and productive laboratory environment. This technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency protocols for 2,4-Dimethoxyphenylboronic acid.

Chemical Identity:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,4-Dimethoxybenzeneboronic acid |

| CAS Number | 133730-34-4 |

| Molecular Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Structure | (CH₃O)₂C₆H₃B(OH)₂ |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word:

| Pictogram | Signal Word |

| GHS07: Exclamation mark | Warning |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 125-127 °C | [1] |

| Boiling Point | 361.1 °C at 760 mmHg | [1] |

| Relative Density | 1.19 g/cm³ | [1] |

| Solubility | Soluble in methanol. No data available for water solubility. | [2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[1]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[1]

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1]

-

An eyewash station and a safety shower should be readily accessible in the immediate work area.[3]

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

-

Keep containers tightly closed when not in use.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: Under fire conditions, hazardous decomposition products such as carbon oxides and boron oxides may be formed.[3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological Information

Summary of Toxicological Effects:

| Endpoint | Effect |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. |

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical substances are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific study reports for this compound are not publicly available, the following methodologies would be employed to assess its toxicological profile.

Acute Oral Toxicity (as per OECD Guideline 423)

This method involves the administration of the test substance to a group of fasted animals (typically rats) in a stepwise procedure using a set of defined doses. Observations for signs of toxicity and mortality are made over a 14-day period. The results are used to classify the substance based on its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis model. The test chemical is applied topically to the skin tissue model. Cell viability is measured after a specified exposure and post-incubation period. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (as per OECD Guideline 492)

Similar to the skin irritation test, this in vitro method utilizes a reconstructed human cornea-like epithelium model. The test chemical is applied to the surface of the corneal tissue. The extent of eye irritation is predicted by the reduction in tissue viability after exposure.

Disposal Considerations

All waste materials, including unused product and contaminated items, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Visualizations

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 133730-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 2,4-Dimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyphenylboronic acid (CAS No. 133730-34-4) is a versatile and commercially available reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural properties make it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and an exploration of its relevance in drug discovery, with a focus on its potential role in modulating cellular signaling pathways.

Commercial Availability

This compound is readily accessible from a multitude of chemical suppliers. The typical purity of the commercially available product ranges from 95% to over 99%, with various quantities offered to suit laboratory-scale research and larger-scale development needs.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 99% (HPLC) | 1g, 5g, 25g, 100g, 250g |

| Sigma-Aldrich (Merck) | 95% | 1g, 5g, 10g |

| Santa Cruz Biotechnology | Research Grade | Inquire for details |

| Alkali Scientific | Research Grade | 10g |

| Fisher Scientific | 95% | 1g |

| CookeChem | 96% | Inquire for details |

| MedChemExpress | >98% | 10g, 25g, 50g |

Table 1: Commercial Suppliers and Product Specifications of this compound. This table summarizes the availability of this compound from various chemical vendors, highlighting the typical purities and package sizes offered.

Experimental Protocols

Synthesis of this compound from 1,3-Dimethoxybenzene

A common and efficient method for the synthesis of this compound involves the ortho-lithiation of 1,3-dimethoxybenzene followed by quenching with a trialkyl borate.

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-dimethoxybenzene and anhydrous THF under an inert atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.

-

Triisopropyl borate is then added dropwise at 0°C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This compound is a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1]

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Argon or Nitrogen gas (for inert atmosphere)

General Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

-

Add the degassed solvent system to the flask.

-

The reaction mixture is heated with stirring (typically between 80-110°C) and monitored by TLC or GC/LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired biaryl product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

Relevance in Drug Discovery and Signaling Pathways

Phenylboronic acids, as a class of compounds, have demonstrated significant potential in medicinal chemistry due to their ability to interact with biological targets.[2] While specific research on the direct interaction of this compound with signaling pathways is an emerging area, the broader family of phenylboronic acid derivatives has been shown to inhibit key signaling networks involved in cancer cell migration.[3]

Studies have indicated that phenylboronic acids can decrease the activities of Rho family GTP-binding proteins such as RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[3] These proteins are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, contributing to increased cell motility and invasion. The inhibition of these pathways can lead to a reduction in cancer cell migration.

Caption: Inhibition of Rho GTPase signaling by phenylboronic acids.

The 2,4-dimethoxy substitution pattern on the phenyl ring of this compound can influence its electronic properties and steric profile, potentially leading to unique interactions with biological targets. This makes it an attractive scaffold for the design of novel inhibitors targeting specific signaling pathways implicated in diseases such as cancer. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of this compound and its derivatives in a biological context.

Conclusion

This compound is a readily available and valuable reagent for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecules via Suzuki-Miyaura cross-coupling is well-established. The provided experimental protocols offer a starting point for its synthesis and application. While the direct impact of this compound on specific signaling pathways requires more focused investigation, the established activity of the broader phenylboronic acid class suggests a promising avenue for the development of novel therapeutic agents. This technical guide serves as a foundational resource for professionals seeking to leverage the potential of this versatile chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,4-Dimethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Introduction